molecular formula C13H11Cl B183309 4-Chloro-4'-methyl-1,1'-biphenyl CAS No. 19482-11-2

4-Chloro-4'-methyl-1,1'-biphenyl

Cat. No. B183309
CAS RN: 19482-11-2
M. Wt: 202.68 g/mol
InChI Key: XYOKCUNCQZYSPK-UHFFFAOYSA-N
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Description

“4-Chloro-4’-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C12H9Cl . It is a simple aromatic halogenated organic compound . The compound is generally unreactive, and its reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-Chloro-4’-methyl-1,1’-biphenyl” consists of a biphenyl core with a chlorine atom substituted at the 4-position and a methyl group at the 4’-position . The molecular weight of the compound is 188.653 .


Chemical Reactions Analysis

As a simple aromatic halogenated organic compound, “4-Chloro-4’-methyl-1,1’-biphenyl” is generally unreactive . Its reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .

Scientific Research Applications

  • Liquid-crystalline properties : 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls and terphenyls, which include variants of 4-Chloro-4'-methyl-1,1'-biphenyl, have been synthesized and investigated for their mesomorphic properties. These compounds show liquid-crystalline phases at lower temperatures and over a narrower range compared to their unsubstituted analogues (Bezborodov et al., 1991).

  • Bacterial degradation pathway : Pseudomonas cepacia P166 can utilize 4-chlorobiphenyl for growth, producing 4-chlorobenzoate as a central intermediate. This study identifies key metabolites in the degradation pathway, including 4-chlorocatechol, which is mineralized by a meta cleavage pathway (Arensdorf & Focht, 1995).

  • Photochemistry in crystalline solids : A photochemical study on crystalline 3-substituted 3-chlorodiazirines with 4-biphenyl substituents showed that irradiation results in product formation analogous to those observed in solution. This study gives insights into the reactivity of singlet-state chlorocarbenes derived from these compounds (Sanramé et al., 2003).

  • Liquid-crystalline linear malonates and cyanoacetates : 4-Cyano-1,1'-biphenyl derivatives, closely related to this compound, have been used to create liquid-crystalline linear malonates and cyanoacetates, forming nematic phases (Kreß et al., 2012).

  • Photodechlorination and chemical transformations : Studies have explored the photodechlorination of chlorobiphenyls, including this compound, using sodium methyl siliconate (Hawari et al., 1991), and the photolysis of ortho-methylated monochlorobiphenyls (Bunce et al., 1983).

  • Fluoride chemosensors : Compounds containing 4-chloro-3-methylphenol, closely related to this compound, have been developed as novel anion sensors for fluoride detection (Ma et al., 2013).

properties

IUPAC Name

1-chloro-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOKCUNCQZYSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374000
Record name 4-chloro-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19482-11-2
Record name 4-chloro-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 mol of a 25% strength by weight 4-methylphenylmagnesium chloride/THF solution is added dropwise in the course of 30 minutes to a boiling solution of 0.5 mol of 1,4-bromochlorobenzene and 0.0025 g of Pd(dppf)Cl2 *CH2Cl2 in 100 ml of THF. After stirring under reflux for four hours, the mixture is hydrolyzed with dilute sulfuric acid (conversion 99%, selectivitity 97%). The organic phase is freed from the solvent by distillation. The crude 4-chloro-4'-methylbiphenyl thus obtained is recrystallized from ethanol.
Name
4-methylphenylmagnesium chloride THF
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.5 mol
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reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.0025 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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